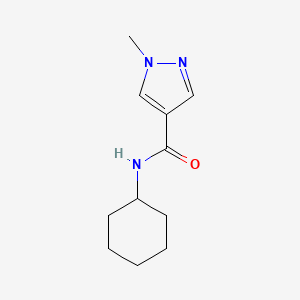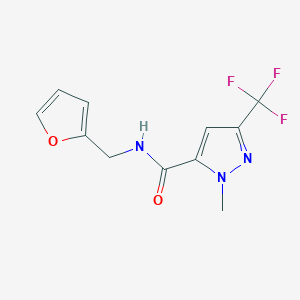amine](/img/structure/B7459448.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine, also known as MPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPPE is a derivative of pyrazole and has been studied for its ability to modulate certain biological pathways. In
Mécanisme D'action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is not fully understood. However, it is believed to modulate the activity of certain receptors, such as adrenergic and dopaminergic receptors. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to have various biochemical and physiological effects. In animal studies, [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine in lab experiments is its ability to modulate certain biological pathways, such as neurotransmitter activity and cancer cell growth. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is its limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in the treatment of certain cancers, such as breast and lung cancer. Future research may also focus on the development of new derivatives of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and can be carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine.
Applications De Recherche Scientifique
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-11-13(10-15-16)9-14-8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOJZFKNYMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)